![molecular formula C22H16F2N2OS2 B2583296 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide CAS No. 325977-21-7](/img/structure/B2583296.png)

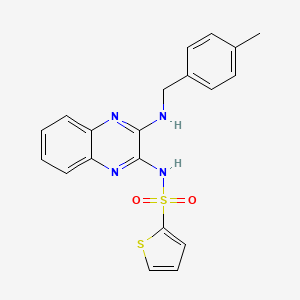

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide” is a compound that belongs to the benzothiazole class . Benzothiazoles are known for their wide range of biological properties, including anticancer, antimicrobial, and antidiabetic activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed that these compounds crystallize with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis

The chemical reactions of benzothiazole derivatives involve various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives have been studied using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies have revealed that these compounds crystallize with two independent but similar amino tautomers in the asymmetric units .Applications De Recherche Scientifique

Antitumor Activities

Benzothiazole derivatives, including those closely related to N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide, have been extensively studied for their antitumor properties. Hutchinson et al. (2001) explored the synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles, revealing potent cytotoxicity in sensitive human breast cancer cell lines, MCF-7 (ER+) and MDA 468 (ER-), highlighting the potential of fluorinated benzothiazoles as broad-spectrum antitumor agents (Hutchinson et al., 2001).

Antiproliferative Activity

Corbo et al. (2016) studied a series of N-1,3-benzothiazol-2-ylbenzamide derivatives for their antiproliferative activity on human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines. The findings suggested a significant inhibitory effect on cell growth, with certain compounds exhibiting a proapoptotic effect, especially towards MCF-7 cancer cell lines (Corbo et al., 2016).

Mechanisms of Action

The mechanism underlying the antitumor specificity of benzothiazole derivatives may involve the induction of cytochrome P450 CYP1A1, a crucial event in determining their antitumor specificity. This pathway facilitates the metabolic activation of these compounds, suggesting a targeted approach in cancer therapy. The synthesis and evaluation of amino acid prodrugs of novel antitumor benzothiazoles, aiming to improve water solubility and bioavailability for clinical evaluation, further emphasize the translational potential of these findings (Bradshaw et al., 2002).

Propriétés

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F2N2OS2/c23-13-7-5-8-14(24)19(13)20(27)26-22-18(12-6-1-3-10-16(12)28-22)21-25-15-9-2-4-11-17(15)29-21/h2,4-5,7-9,11H,1,3,6,10H2,(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFAFIZPYKBKSQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=C(C=CC=C3F)F)C4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F2N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R)-1-[4-(2-Fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2583215.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-{[2-(2-propynyloxy)-1-naphthyl]methyl}piperazine](/img/structure/B2583231.png)

![5-bromo-N-[2-(oxan-4-ylsulfanyl)ethyl]pyridine-3-carboxamide](/img/structure/B2583232.png)

![N-cyclohexyl-2-[3-(4-methoxyphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[1-[(4-chlorophenyl)sulfonyl]-3-(dimethylamino)-1H-1,2,4-triazol-5-yl]-N,N-dimethylamine](/img/structure/B2583234.png)

![Tert-butyl N-[(3S,4R)-4-(1-methylimidazol-2-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2583236.png)